Pentacene
Overview
Description
Pentacene is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings . This highly conjugated compound is an organic semiconductor . It has shown promise as a semiconductor in thin-film transistors and field-effect transistors .
Synthesis Analysis
Pentacene’s synthesis was first reported in 1929 . A classic method for pentacene synthesis is by the Elbs reaction . Pentacenes can also be prepared by extrusion of a small volatile component (carbon monoxide) from a suitable precursor at 150 °C .Molecular Structure Analysis
Pentacene is known to form a highly ordered structure in a thin film, in which the molecular long axis aligns perpendicularly to the substrate surface . The molecular orientation of pentacene has a profound impact on the charge transport and determines charge carrier mobility of the electronic devices .Chemical Reactions Analysis
On-surface reactions are rapidly gaining attention as a chemical technique for synthesizing organic functional materials . In the presence of air and visible or UV light, pentacene crystals change color from purple to green, the result of photooxidation of the central aromatic ring .Physical And Chemical Properties Analysis
Pentacene is a dark blue powder with a density of 1.3 g cm −3 . It has a high hole mobility of 1200 cm 2 V −1 s −1 and fluorescent absorption peak at the wavelength of 578 nm .Scientific Research Applications
Organic Semiconductors
Pentacene is an organic semiconductor used in a variety of thin-film organic electronic devices . It is a benchmark organic semiconductor in thin-film organic electronic devices due to its π -conjugated electronic structure, its relatively low HOMO-LUMO gap and the relatively high charge carrier mobility of its solid state films .
Organic Thin-Film Transistors (OTFTs)
Pentacene is widely used in electronic devices, such as in organic thin-film transistors (OTFTs) . It is the most common p-type organic semiconductor in OFET devices .
Organic Light-Emitting Diodes (OLEDs)
Pentacene is also used in organic light-emitting diodes (OLEDs) . Extensive efforts have been carried out to integrate pentacene into OLED .
Photodetectors
Pentacene has applications in photodetectors . Its sensitive photo response makes it a suitable material for this application .
Smart Sensors
Pentacene is used in the development of smart sensors . Its high mobility and sensitive photo response make it an ideal choice for this application .
Organic Photovoltaics
Combined with buckminsterfullerene, pentacene is used in the development of organic photovoltaic prototypes . This application takes advantage of pentacene’s photo response and semiconductor properties .
Transient EPR Spectroscopy
Pentacene is used as a standard sample in transient electron paramagnetic resonance (EPR) spectroscopy . Single crystals of pentacene in p -terphenyl are widely used for this purpose .
Device Physics and Crystallography
Pentacene is used in the study of device physics, growth, crystallography, electronic transport, dielectrics, surface science and device applications . Its unique properties make it a valuable material in these research areas .
Mechanism of Action
Target of Action
Pentacene, a polycyclic aromatic hydrocarbon, consists of five linearly-fused benzene rings . The primary target of pentacene is the electronic structure of organic semiconductors. Due to its π-conjugated electronic structure, pentacene has shown promise as a semiconductor in thin-film transistors and field-effect transistors .
Mode of Action
Pentacene interacts with its targets by generating excitons upon absorption of ultra-violet (UV) or visible light . This interaction makes pentacene very sensitive to oxidation . The compound’s mode of action is also influenced by its highly conjugated structure, which allows for efficient charge transport .
Biochemical Pathways
The biochemical pathways affected by pentacene involve the generation of excitons upon absorption of UV or visible light . The exciton behavior in pentacene can be modulated by the aggregation extent in thin-film morphology . The intermolecular exciton coupling in pentacene varies with the increasing admixture of other compounds, such as tetracene .
Result of Action
The result of pentacene’s action is the generation of excitons, which are quasi-particles formed from an electron and a hole bound together by electrostatic interaction . This process is crucial for the operation of organic semiconductors. Pentacene is sensitive to oxidation, and exposure to air and light can lead to its degradation .
Action Environment
The action, efficacy, and stability of pentacene are significantly influenced by environmental factors. For instance, the presence of air and visible or UV light can lead to the photooxidation of pentacene . Specifically, using hydrogen as the carrier gas results in pure pentacene crystals, while other gases like argon and nitrogen result in dihydropentacene–pentacene cocrystals .
Safety and Hazards
Future Directions
Pentacene is a promising material for high-performance field effect transistors due to its high charge carrier mobility . The orientation distribution of pentacene molecules in actual transistor devices can be investigated to understand the distribution of molecular orientation of pentacene in various electronic devices and thus would help in further improving their performances .
properties
IUPAC Name |
pentacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUAWYAILUBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78260-42-1 | |
Record name | Pentacene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78260-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7059648 | |
Record name | Pentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |
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Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep blue solid with violet luster; [Merck Index] | |
Record name | Pentacene | |
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Product Name |
Pentacene | |
CAS RN |
135-48-8 | |
Record name | Pentacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentacene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135488 | |
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Record name | PENTACENE | |
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Record name | Pentacene | |
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Record name | Pentacene | |
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Record name | Pentacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.722 | |
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Record name | PENTACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQU5HA0UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Pentacene (C22H14) is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. Its molecular weight is 278.35 g/mol.
ANone: Various spectroscopic techniques are employed to analyze pentacene, including:
- Infrared (IR) Spectroscopy: Identifies functional groups and analyzes molecular vibrations. []
- Raman Spectroscopy: Provides complementary information to IR, particularly sensitive to changes in molecular symmetry and crystallinity. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light, revealing electronic transitions and band gap information. [, ]
- X-ray Diffraction (XRD): Determines the crystal structure and orientation of pentacene thin films. [, , ]
- Atomic Force Microscopy (AFM): Provides high-resolution images of surface morphology, revealing grain size and film roughness. [, , , ]
ANone: Pentacene's interaction with substrates significantly influences its film growth and electronic properties.
- Gold (Au): Pentacene exhibits dewetting on bare gold substrates, forming 3D islands with varying molecular orientations depending on the substrate's roughness. Precoating gold with self-assembled monolayers (SAMs) promotes quasi-layer-by-layer growth with an upright molecular orientation. []
- Silicon Dioxide (SiO2): Pentacene forms standing molecular layers on SiO2, leading to a higher surface potential compared to the substrate. The interface is characterized by partial Fermi level pinning and the presence of hole traps. []
- Germanium Sulfide (GeS): Unlike SiO2, pentacene molecules lie flat on GeS(0001) surfaces, showcasing the substrate's impact on molecular orientation. []
ANone: Deposition techniques significantly impact pentacene film characteristics:
- Vacuum Evaporation: Enables highly ordered, crystalline films with high charge carrier mobilities, crucial for high-performance OFETs. [, ]
A: Pentacene is susceptible to degradation in the presence of oxygen and light, limiting its practical applications. [, , ]
ANone: Several approaches enhance pentacene stability:
- Chemical Modification: Introducing bulky substituents at specific positions (e.g., 6,13-positions) hinders oxygen attack and enhances photostability. [, , , ]
- Encapsulation: Protective layers like SiO2 or Parylene C prevent exposure to oxygen and moisture, enhancing device lifetime. [, ]
- Device Architecture: Inverted device structures can reduce degradation pathways compared to conventional architectures. [, ]
ANone: Pentacene's semiconducting properties make it suitable for:
- Organic Field-Effect Transistors (OFETs): Pentacene serves as the active channel material in OFETs, enabling low-cost, flexible electronics. [, , , ]
- Organic Solar Cells: Pentacene acts as a donor material in organic photovoltaics, absorbing light and contributing to photocurrent generation. [, , ]
- Sensors: Pentacene-based OTFTs can be used as sensitive moisture sensors, detecting changes in electrical properties upon exposure to water vapor. []
ANone: Several factors impact OFET performance:
- Film Morphology: Larger grain sizes, reduced grain boundaries, and optimal molecular orientation enhance charge carrier mobility and device performance. [, , ]
- Gate Dielectric: The choice of dielectric material affects the charge injection barrier, interfacial trap states, and overall device characteristics. [, , ]
- Device Architecture: Different configurations like bottom-gate/bottom-contact or top-gate/bottom-contact offer trade-offs in performance and fabrication complexity. []
- Environmental Factors: Exposure to oxygen, moisture, and light can degrade device performance over time. []
ANone: Computational methods provide valuable insights into:
- Electronic Structure: Density Functional Theory (DFT) calculations are used to determine electronic energy levels, band gaps, and molecular orbital distributions. [, , ]
- Charge Transport Mechanisms: Simulations help understand charge carrier mobility, the role of molecular packing, and the impact of structural disorder. [, ]
- Singlet Fission: Theoretical studies explore the mechanism and efficiency of singlet exciton fission in pentacene and its derivatives. [, ]
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